molecular formula C18H24N4O2S B2812297 N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921474-57-9

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2812297
CAS RN: 921474-57-9
M. Wt: 360.48
InChI Key: NZEDRWJUVAITBR-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a chemical compound used in scientific research. It possesses diverse applications, contributing to advancements in fields like pharmacology and materials science. Thiazoles, which are important heterocyclics, exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in various synthetic drugs and have wide range of applications in the field of drug design and discovery .

Scientific Research Applications

Anticancer Activities

Thiazole derivatives have been synthesized and studied for their anticancer activity. For instance, new derivatives were created and investigated against human lung adenocarcinoma cells, with some showing high selectivity and inducing apoptosis, although not as effectively as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). This research demonstrates the potential of thiazole compounds in cancer therapy, highlighting their selective cytotoxicity against cancer cells.

Antimicrobial Activities

Thiazole derivatives have also shown significant antimicrobial properties. Novel thiazoles were synthesized by incorporating pyrazole moieties, exhibiting substantial anti-bacterial and anti-fungal activities against a range of pathogens (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010). These findings suggest thiazole derivatives as promising candidates for developing new antimicrobial agents.

Optoelectronic Properties

The optoelectronic properties of thiazole-based compounds have been explored, indicating their usefulness in material science. Thiazole-containing monomers were synthesized and subjected to electrochemical polymerization, revealing their potential in creating conducting polymers with specific optical and electronic characteristics (Camurlu & Guven, 2015). This research opens avenues for thiazole derivatives in electronics and photonics applications.

Anti-inflammatory and Antioxidant Activities

Some thiazole compounds have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing promising results in various assays. This indicates their potential therapeutic use in treating inflammatory diseases and oxidative stress-related conditions (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Future Directions

This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .

properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-12(2)22(13(3)4)16(23)10-15-11-25-18(20-15)21-17(24)19-14-8-6-5-7-9-14/h5-9,11-13H,10H2,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDRWJUVAITBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

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